molecular formula C19H21FN6O2S B2561315 3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-14-9

3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2561315
CAS No.: 941942-14-9
M. Wt: 416.48
InChI Key: DXZIEGBAVQMCFZ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex chemical compound with potential applications across various scientific fields. The compound features multiple functional groups, including a fluorine atom, a morpholine ring, and a pyrazolopyrimidine core, contributing to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps:

  • Formation of the pyrazolopyrimidine core: : Starting from suitable precursors like pyrazoles and pyrimidines under cyclization conditions.

  • Introduction of the methylthio group: : Achieved by treating intermediate compounds with methyl thiolating agents.

  • Attachment of the morpholino ring: : Conducted via nucleophilic substitution reactions.

  • Incorporation of the fluorine atom: : Through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

  • Benzamide formation: : The final step involves coupling the functionalized intermediates with a benzoic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods of this compound employ large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The process optimization includes:

  • Careful control of reaction temperature and pressure.

  • Use of catalysts to enhance reaction efficiency.

  • Implementation of robust purification techniques, such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce hydroxyl or sulfone groups.

  • Reduction: : Reduction reactions may target the nitro group, converting it to an amine.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur at the fluorine position or other active sites.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Alkyl halides, aryl halides, nucleophiles like amines and alcohols.

Major Products Formed

  • Hydroxylated derivatives: : From oxidation reactions.

  • Aminated products: : From reduction reactions.

  • Substituted derivatives: : Depending on the nucleophile or electrophile involved in substitution reactions.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis due to its versatile functional groups.

  • Serves as a starting material for the synthesis of more complex heterocyclic compounds.

Biology

  • Acts as a probe in biochemical assays to study enzyme activity and protein interactions.

  • Evaluated for its potential as an enzyme inhibitor.

Medicine

  • Explored for its therapeutic potential in treating diseases due to its biological activity.

  • Investigated in preclinical studies for its effects on specific molecular targets.

Industry

  • Used in the development of agrochemicals and pharmaceuticals.

  • Incorporated in materials science for creating advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : Binds to specific enzymes or receptors, inhibiting their activity.

  • Pathways Involved: : Interferes with signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its combination of functional groups and structural motifs. Similar compounds include:

  • 4-amino-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Shares structural similarity but with an amino group instead of a fluorine atom.

  • 3-chloro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Has a chlorine atom in place of the fluorine, affecting its chemical reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-7-9-28-10-8-25)15-12-22-26(17(15)24-19)6-5-21-18(27)13-3-2-4-14(20)11-13/h2-4,11-12H,5-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZIEGBAVQMCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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